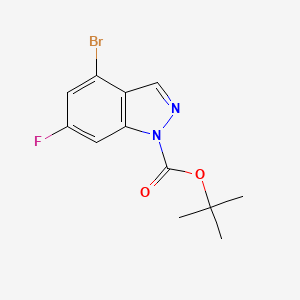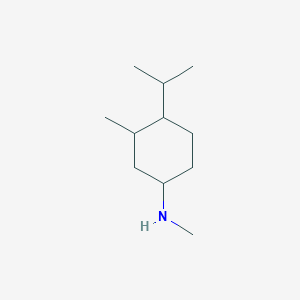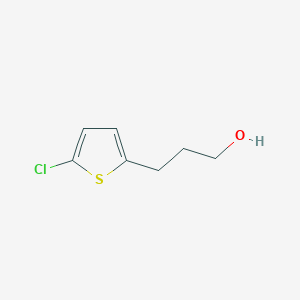
3-(5-Chlorothiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS and a molecular weight of 176.66 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a propanol group at the 3-position. It is used primarily in research and development within various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, typically around -78°C for the Grignard reaction
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities if needed.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-(5-Chlorothiophen-2-yl)propanal or 3-(5-Chlorothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Chlorothiophen-2-yl)propane.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Chlorothiophen-2-yl)propan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmacophore in drug discovery and development.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The specific mechanism of action for 3-(5-Chlorothiophen-2-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorothiophen-2-yl)propan-1-ol
- 3-(5-Bromothiophen-2-yl)propan-1-ol
- 3-(5-Methylthiophen-2-yl)propan-1-ol
Uniqueness
3-(5-Chlorothiophen-2-yl)propan-1-ol is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C7H9ClOS |
|---|---|
Poids moléculaire |
176.66 g/mol |
Nom IUPAC |
3-(5-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |
Clé InChI |
GRHJWDKVCJCLMD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


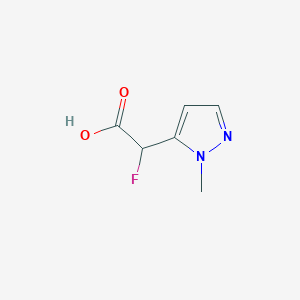
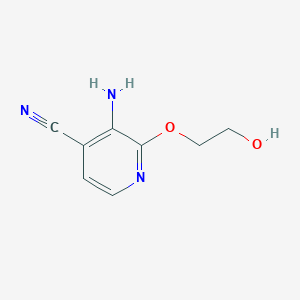
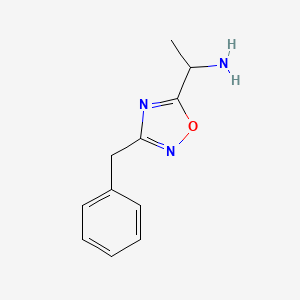
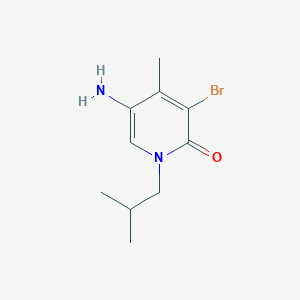
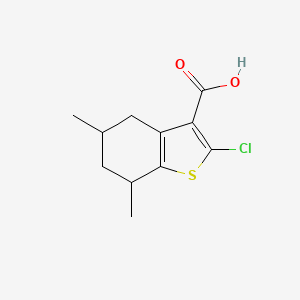
![7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13076902.png)
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
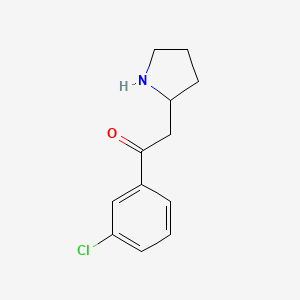

![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
